Trifluoro(3-iodopropyl)silane
Description
Trifluoro(3-iodopropyl)silane is a hybrid organosilicon compound featuring a trifluoropropyl group and an iodopropyl chain. These compounds combine the hydrophobicity of fluorine with the reactivity of iodine or methoxy/ethoxy groups, enabling applications in coatings, surface modifications, and organic synthesis.
Properties
CAS No. |
62141-83-7 |
|---|---|
Molecular Formula |
C3H6F3ISi |
Molecular Weight |
254.06 g/mol |
IUPAC Name |
trifluoro(3-iodopropyl)silane |
InChI |
InChI=1S/C3H6F3ISi/c4-8(5,6)3-1-2-7/h1-3H2 |
InChI Key |
NCCJPYDNMQBJBP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](F)(F)F)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(3-iodopropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-iodopropylsilane with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Trifluoro(3-iodopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can convert the silicon atom to higher oxidation states, resulting in the formation of siloxanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of trifluoro(3-alkylpropyl)silane derivatives.
Reduction: Formation of trifluorosilane derivatives.
Oxidation: Formation of siloxane compounds.
Scientific Research Applications
Trifluoro(3-iodopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of superhydrophobic coatings and materials with unique surface properties
Mechanism of Action
The mechanism by which trifluoro(3-iodopropyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group imparts hydrophobicity and stability, while the iodopropyl group allows for further functionalization. These interactions can influence molecular pathways and enhance the reactivity of the compound in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Assumed structure based on analogous compounds.
Key Research Findings
- Fluorinated Silanes in Coatings : (3,3,3-Trifluoropropyl)trimethoxysilane forms hydrophobic layers on metals, reducing corrosion by 60% in saline environments .
- Iodine Reactivity : Triethoxy(3-iodopropyl)silane participates in Stille couplings, enabling carbon-iodine bond activation in organic synthesis .
- Comparative Hydrolysis Rates : Methoxy-substituted silanes hydrolyze 3× faster than ethoxy analogs, impacting their application in controlled-release systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
